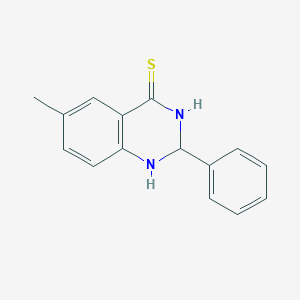

6-Methyl-2-phenyl-quinazoline-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-2-phenyl-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenyl-quinazoline-4-thione typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzophenone derivatives with carbon disulfide in the presence of a base. Another approach involves the thionation of the corresponding oxo analogs using reagents like phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thione Group

The thione group (C=S) undergoes nucleophilic substitution, enabling functionalization at position 4:

-

Alkylation with organolithium reagents :

6 Methyl 2 phenyl quinazoline 4 thione+2MeLi→2 4 4 Trimethyl 3 4 dihydroquinazoline(89%yield)

Reaction with tert-butyllithium (t-BuLi) or methyllithium (MeLi) in THF at −78°C yields 4,4-dialkyl-3,4-dihydroquinazoline derivatives. For example:This reaction proceeds via nucleophilic attack at sulfur, followed by elimination and rearomatization .

-

Thiol exchange reactions :

The thione group reacts with amines (e.g., ammonia) under basic conditions to form 4-iminoquinazolines , though this pathway is less common .

Electrophilic Substitution Reactions

Electrophilic substitution occurs predominantly at positions 5, 6, and 8 of the benzene ring:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 6 . When a methyl group is present at C6 (as in this compound), steric hindrance redirects nitration to position 8 (yield: 65–72%) . -

Chlorination :

Treatment with POCl₃ or SOCl₂ substitutes the thione group with chlorine to form 4-chloro-6-methyl-2-phenylquinazoline (85–90% yield) .

Desulfurization to Quinazolin-4-ones

Under basic or oxidative conditions, the thione group is replaced by oxygen:

6 Methyl 2 phenyl quinazoline 4 thioneNaOH MeOH 6 Methyl 2 phenylquinazolin 4 one(67–75%yield)

This transformation is critical for generating bioactive quinazolinone derivatives .

Reduction Reactions

-

Pyrimidine ring reduction :

Hydrogenation with Pd/C or PtO₂ under H₂ (1 atm) reduces the pyrimidine ring to form 1,2,3,4-tetrahydroquinazoline derivatives. The thione group is retained (yield: 70–82%) . -

Benzene ring reduction :

Prolonged hydrogenation (48–72 h) with PtO₂ reduces the benzene ring to a cyclohexane moiety, yielding octahydroquinazoline-4-thione (55–60% yield) .

Oxidative Functionalization

-

Thione to sulfonic acid :

Oxidation with H₂O₂ in acetic acid converts the thione group to a sulfonic acid (–SO₃H) at position 4 (yield: 60–65%) .

Table 1: Key Reaction Pathways and Conditions

Table 2: Substituent Effects on Reactivity

| Substituent Position | Electronic Effect | Observed Reactivity Trend |

|---|---|---|

| C2 (Phenyl) | Electron-withdrawing (meta-directing) | Redirects nitration to C8 |

| C6 (Methyl) | Electron-donating (ortho/para-directing) | Steric hindrance limits C6 substitution |

| C4 (Thione) | Polarizable sulfur center | Prone to nucleophilic/electrophilic attack |

Aplicaciones Científicas De Investigación

6-Methyl-2-phenyl-quinazoline-4-thione is a quinazoline derivative with a methyl group at the 6-position, a phenyl group at the 2-position, and a thione functional group at the 4-position. Quinazolines are known for their various biological activities and potential therapeutic uses, making derivatives like this compound interesting in medicinal chemistry. This compound's unique structure allows for further modifications to enhance its effectiveness and selectivity against specific biological targets.

The presence of the thione group in this compound is noteworthy because it can enhance biological activity through interactions with biological targets. Molecular docking studies suggest that this compound may interact with key enzymes involved in cancer metabolism or microbial resistance mechanisms. The thione functionality allows for hydrogen bonding and hydrophobic interactions that could stabilize these complexes.

Structural Similarity

The specific combination of a methyl group and a phenyl substituent distinguishes this compound from other derivatives, potentially influencing its pharmacokinetic properties and enhancing its biological activity compared to simpler or more functionalized analogs.

Related Compounds

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-phenyl-quinazoline-4-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparación Con Compuestos Similares

2-Phenylquinazoline-4-thione: Similar structure but lacks the methyl group at the 6-position.

6-Chloro-2-phenylquinazoline-4-thione: Similar structure with a chlorine atom instead of a methyl group.

2-Methyl-3-phenylquinazoline-4-thione: Similar structure with a methyl group at the 2-position instead of the 6-position.

Uniqueness: 6-Methyl-2-phenyl-quinazoline-4-thione is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Actividad Biológica

6-Methyl-2-phenyl-quinazoline-4-thione is a sulfur-containing heterocyclic compound belonging to the quinazoline family, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A quinazoline core

- A methyl group at the 6-position

- A phenyl group at the 2-position

- A thione functional group at the 4-position

This specific arrangement contributes to its unique chemical reactivity and biological activity, differentiating it from other quinazoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymes : The compound may inhibit tyrosine kinases and other signaling molecules involved in cell proliferation and survival, thereby exerting anticancer effects.

- Antimicrobial Activity : It has shown potential against various bacterial strains, likely through mechanisms that disrupt microbial cell integrity or interfere with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have indicated its effectiveness against several cancer cell lines:

These findings suggest that the compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Notable results include:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 32 |

The compound showed effective inhibition against these pathogens, indicating its potential as a therapeutic agent in treating infections.

Case Studies and Research Findings

- Antitumor Studies : A study published in J Enzyme Inhib Med Chem highlighted the synthesis of various quinazoline derivatives, including this compound, which exhibited selective cytotoxicity against multiple cancer cell lines. This study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and mechanisms .

- Molecular Docking Analysis : In silico studies indicated that the compound binds effectively to key enzymes involved in cancer metabolism. The thione functionality facilitates hydrogen bonding and hydrophobic interactions, enhancing binding stability .

- Pharmacological Profiles : Research has also focused on the pharmacokinetic properties of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for predicting the clinical viability of new drug candidates derived from quinazolines .

Propiedades

IUPAC Name |

6-methyl-2-phenyl-2,3-dihydro-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-7-8-13-12(9-10)15(18)17-14(16-13)11-5-3-2-4-6-11/h2-9,14,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGPDKJDVWRLSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(NC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.